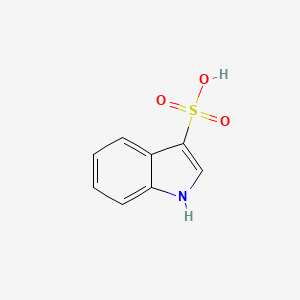
Methyl(2,2,3,3,3-pentafluoropropyl)amine
Übersicht
Beschreibung
Methyl(2,2,3,3,3-pentafluoropropyl)amine: is a fluorinated amine compound with the molecular formula C4H6F5N . This compound is characterized by the presence of a methyl group attached to a 2,2,3,3,3-pentafluoropropylamine moiety. The fluorine atoms impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of methylamine with elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine.
Fluorinated Precursors: Another approach uses fluorinated precursors such as 2,2,3,3,3-pentafluoropropyl chloride, which reacts with methylamine in the presence of a base like sodium hydroxide to yield Methyl(2,2,3,3,3-pentafluoropropyl)amine.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using fluorinated precursors due to the controlled and safer reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl(2,2,3,3,3-pentafluoropropyl)amine can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives, while oxidation can produce corresponding oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Methyl(2,2,3,3,3-pentafluoropropyl)amine is used as a catalyst in various organic reactions due to its unique electronic properties imparted by the fluorine atoms.
Synthesis: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry:
Materials Science: It is used in the development of advanced materials, including fluorinated polymers and coatings that exhibit high resistance to chemicals and thermal stability.
Wirkmechanismus
The mechanism by which Methyl(2,2,3,3,3-pentafluoropropyl)amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl(2,2,3,3,3-pentafluoropropyl)ether
- 2,2,3,3,3-Pentafluoropropylamine
- 2,2,3,3,3-Pentafluoropropyl chloride
Uniqueness: Methyl(2,2,3,3,3-pentafluoropropyl)amine is unique due to the presence of both a methyl group and a highly fluorinated propylamine moiety. This combination imparts distinct electronic and steric properties, making it more reactive and versatile in various chemical reactions compared to its analogs.
Eigenschaften
IUPAC Name |
2,2,3,3,3-pentafluoro-N-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F5N/c1-10-2-3(5,6)4(7,8)9/h10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLRNSWKUOCRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B3266426.png)


